molecular formula C14H23N3O2 B2609398 2-cyclopentyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide CAS No. 2097860-57-4

2-cyclopentyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide

Cat. No.: B2609398
CAS No.: 2097860-57-4
M. Wt: 265.357
InChI Key: WXPKOZHSGLQSSV-UHFFFAOYSA-N
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Description

2-Cyclopentyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide is a synthetic compound featuring an acetamide core linked to a cyclopentyl group and an ethoxyethylimidazole chain. This specific molecular architecture, which integrates a nitrogen-containing heterocycle, is of significant interest in medicinal chemistry and drug discovery research. Compounds with imidazole and acetamide functionalities are frequently investigated for their potential biological activities and their role as key intermediates in organic synthesis . Research into structurally similar molecules indicates potential applications in the development of therapeutics for a range of conditions. These may include autoimmune diseases, neurodegenerative disorders, and certain cancers, often due to their ability to modulate specific biological pathways . The imidazole ring is a privileged structure in pharmacology, known for its ability to interact with various enzymes and receptors, making it a valuable scaffold for designing enzyme inhibitors or receptor ligands . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic uses. Researchers can leverage this compound as a building block for further chemical elaboration or as a reference standard in biological screening assays. For laboratory use only by trained professionals.

Properties

IUPAC Name

2-cyclopentyl-N-[2-(2-imidazol-1-ylethoxy)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c18-14(11-13-3-1-2-4-13)16-6-9-19-10-8-17-7-5-15-12-17/h5,7,12-13H,1-4,6,8-11H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPKOZHSGLQSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCCOCCN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including 2-cyclopentyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide, typically involves the formation of the imidazole ring through cyclization reactions. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of imidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to imidazolines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atoms or the ethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring typically yields N-oxides, while reduction can produce imidazolines.

Scientific Research Applications

2-cyclopentyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Imidazole/Benzimidazole Core

Compound 1 : 2-cyclopentyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide (BK80359)
  • Structure : Differs by replacing the imidazole’s hydrogen with a pyrazine ring.
  • This modification may improve binding to targets with hydrophobic pockets or metal ions (e.g., kinases) compared to the parent compound .
Compound 2 : N-[2-(1-Isopropyl-1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
  • Structure : Replaces imidazole with benzimidazole and adds a tetrazole-methyl-cyclohexyl group.
  • Implications :
    • Benzimidazole : Increased aromaticity and bulk may enhance DNA intercalation or protease inhibition, as seen in antimicrobial agents .
    • Tetrazole : Acts as a bioisostere for carboxylic acids, improving metabolic stability and bioavailability .
    • Cyclohexyl vs. Cyclopentyl : Cyclohexyl’s larger size may reduce membrane permeability but increase affinity for sterol-rich targets (e.g., fungal membranes) .

Linker and Functional Group Modifications

Compound 3 : N-[2-(1H-imidazol-4-yl)ethyl]acetamide
  • Structure : Simplifies the parent compound by removing the cyclopentyl group and ethoxyethyl linker.
  • Lack of cyclopentyl: Lowers lipophilicity, possibly improving aqueous solubility but compromising target engagement in hydrophobic environments .
Compound 4 : 2-chloro-N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide
  • Structure : Substitutes the ethoxyethyl linker with a chloroacetamide group and uses benzimidazole.
  • This reactivity is absent in the parent compound, suggesting divergent mechanisms (e.g., anticancer vs. antimicrobial) .

Cycloalkyl and Bicyclic Modifications

Compound 5 : 2-(1-Cyclohexyl-1H-benzimidazole-2-yl)-N-(pinene-derived bicyclic)acetamide (10VP91)
  • Structure : Incorporates a rigid bicyclic pinene moiety and cyclohexyl-benzimidazole.
  • Synthesis complexity: Multi-step synthesis (e.g., coupling with HOBt/EDC) may reduce scalability compared to the parent compound’s simpler route .

Data Table: Key Structural and Inferred Functional Differences

Compound Name Core Heterocycle Substituent/Linker Key Features/Inferred Activity
Target Compound Imidazole Ethoxyethyl, cyclopentyl Flexible linker; moderate lipophilicity
BK80359 Imidazole-pyrazine Pyrazine substituent Enhanced π-π stacking; kinase targeting
Compound 2 Benzimidazole Tetrazole-cyclohexyl Bioisostere for COOH; antimicrobial
Compound 4 Benzimidazole Chloroacetamide Alkylating agent; anticancer potential
Compound 5 Benzimidazole Bicyclic pinene Stereoselective receptor binding

Biological Activity

2-Cyclopentyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H20N2O2\text{C}_{14}\text{H}_{20}\text{N}_2\text{O}_2

This compound features a cyclopentyl group, an imidazole moiety, and an ethoxyethyl side chain, which contribute to its biological activities.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its effects on different biological systems.

Anticancer Activity

Research indicates that derivatives of compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, platinum(II) complexes derived from cyclopentyl structures have shown promising results in inhibiting the proliferation of solid tumor cell lines, suggesting that similar mechanisms may be applicable to this compound .

The mechanism by which this compound exerts its biological effects may involve:

  • Cell Cycle Arrest : Similar compounds have been shown to induce G2 phase accumulation in cancer cells, leading to apoptosis.
  • DNA Interaction : Studies suggest that these compounds can interact with DNA, disrupting replication and transcription processes.

Case Studies

Several studies have highlighted the biological effects of related compounds:

  • Cytotoxicity Assays : In vitro studies employing MTT assays demonstrated that cyclopentyl derivatives exhibit varying degrees of cytotoxicity against cancer cell lines such as HepG2 and MCF7. For instance, one study reported an IC50 value of 3.04 μM for a related platinum complex against HepG2 cells .
    Compound TypeCell LineIC50 (μM)
    Platinum(II) ComplexHepG23.04
    Cyclopentyl DerivativeMCF7TBD
  • Antimicrobial Activity : Related imidazole-containing compounds have shown activity against various bacterial strains, indicating potential antibacterial properties for this compound.

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